molecular formula C17H14F3NO2 B11508671 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

Cat. No.: B11508671
M. Wt: 321.29 g/mol
InChI Key: GFIFUGZGOFSDDN-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHAN-1-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHAN-1-ONE typically involves the reaction of 2,3-dihydro-1H-indole with 3-(trifluoromethyl)phenol in the presence of a suitable base and a coupling agent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Coupling Agent: N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHAN-1-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[3-(METHYL)PHENOXY]ETHAN-1-ONE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[3-(CHLORO)PHENOXY]ETHAN-1-ONE: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHAN-1-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14F3NO2

Molecular Weight

321.29 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

InChI

InChI=1S/C17H14F3NO2/c18-17(19,20)13-5-3-6-14(10-13)23-11-16(22)21-9-8-12-4-1-2-7-15(12)21/h1-7,10H,8-9,11H2

InChI Key

GFIFUGZGOFSDDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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